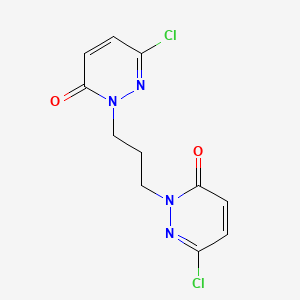
3,3'-(Ethane-1,2-diylidene)bis(6-methyl-2-benzofuran-1(3H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Ethane-1,2-diylidene)bis(6-methyl-2-benzofuran-1(3H)-one) is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a unique structure with two benzofuran units connected by an ethane-1,2-diylidene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diylidene)bis(6-methyl-2-benzofuran-1(3H)-one) typically involves the condensation of appropriate benzofuran precursors with ethane-1,2-diylidene. Common reagents used in this synthesis include aldehydes, ketones, and acid catalysts. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzofuran rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethane-1,2-diylidene bridge and benzofuran rings may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
3,3’-(Ethane-1,2-diylidene)bis(benzofuran-1(3H)-one): Lacks the methyl groups, potentially altering its biological activity.
3,3’-(Propane-1,3-diylidene)bis(6-methyl-2-benzofuran-1(3H)-one): Features a longer bridge, which may affect its chemical reactivity and biological properties.
Uniqueness
The presence of the ethane-1,2-diylidene bridge and methyl groups in 3,3’-(Ethane-1,2-diylidene)bis(6-methyl-2-benzofuran-1(3H)-one) makes it unique compared to other benzofuran derivatives. These structural features may contribute to its distinct chemical and biological properties.
Properties
CAS No. |
676263-58-4 |
|---|---|
Molecular Formula |
C20H14O4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
6-methyl-3-[2-(5-methyl-3-oxo-2-benzofuran-1-ylidene)ethylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C20H14O4/c1-11-3-5-13-15(9-11)19(21)23-17(13)7-8-18-14-6-4-12(2)10-16(14)20(22)24-18/h3-10H,1-2H3 |
InChI Key |
RPJMIZRYFKNSBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC=C3C4=C(C=C(C=C4)C)C(=O)O3)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B12520523.png)
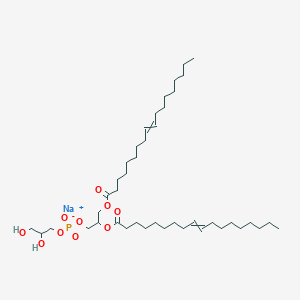
![3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate](/img/structure/B12520533.png)

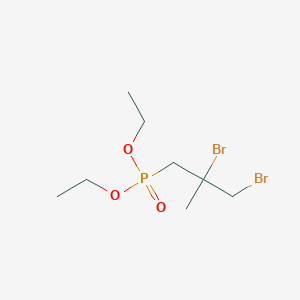
![3-[4-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B12520560.png)
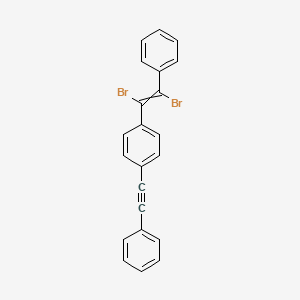
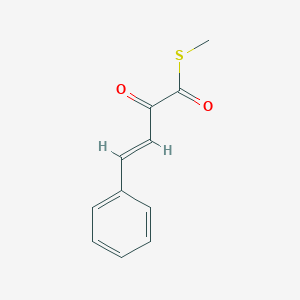
![2-Naphthalenecarboxamide, 6-cyano-N-[4-(hydroxymethyl)phenyl]-](/img/structure/B12520577.png)
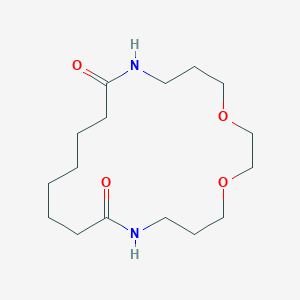
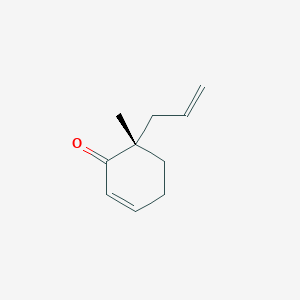
![3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione](/img/structure/B12520621.png)

